molecular formula C19H16ClFN2OS B3555009 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine

1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B3555009
M. Wt: 374.9 g/mol
InChI Key: NWFKIIGQRXPPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CBTP and has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of CBTP involves the inhibition of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and serotonin receptors. This compound has also been shown to have an effect on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CBTP has been shown to have significant biochemical and physiological effects on the body. It has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, CBTP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of CBTP is its potent inhibitory effects on various enzymes and receptors, making it a useful tool for studying the biochemical and physiological effects of these targets. However, one of the limitations of CBTP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CBTP. One potential direction is the development of CBTP derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to investigate the potential applications of CBTP in the treatment of various diseases and conditions. Finally, the development of novel synthesis methods for CBTP and its derivatives may also be an area of future research.

Scientific Research Applications

CBTP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent inhibitory effects on various enzymes and receptors, making it a potential candidate for drug development.

properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c20-17-13-5-1-4-8-16(13)25-18(17)19(24)23-11-9-22(10-12-23)15-7-3-2-6-14(15)21/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFKIIGQRXPPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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